2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
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Overview
Description
2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring, an oxadiazole ring, and a cyclopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Oxadiazole Ring: The oxadiazole ring is typically introduced through the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group can be introduced through the reaction of cyclopropylamine with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar structure with a thiol group instead of a phenoxy group.
Properties
Molecular Formula |
C17H16N4O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[2-[5-[5-(cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C17H16N4O6S/c18-14(22)9-25-12-4-2-1-3-11(12)16-19-17(27-20-16)13-7-8-15(26-13)28(23,24)21-10-5-6-10/h1-4,7-8,10,21H,5-6,9H2,(H2,18,22) |
InChI Key |
XWBDHZNXYLSMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=C4OCC(=O)N |
Origin of Product |
United States |
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